

Synthesis of 5-Tert-butylnonan-5-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Tert-butylnonan-5-amine*

Cat. No.: *B15358095*

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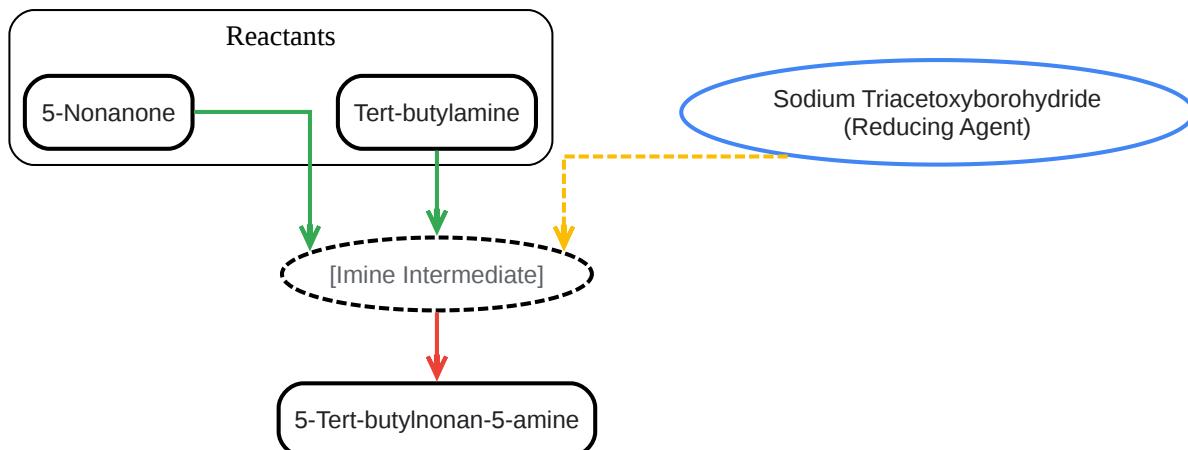
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the sterically hindered tertiary amine, **5-Tert-butylnonan-5-amine**. The synthesis is achieved through a direct reductive amination of 5-nonenone with tert-butylamine. Reductive amination is a highly efficient method for the formation of carbon-nitrogen bonds and is widely used in medicinal chemistry and drug development for the synthesis of various amine-containing compounds.[1][2][3]

The protocol outlined below is suitable for laboratory-scale synthesis and can be adapted for the synthesis of other sterically hindered tertiary amines.

Synthetic Pathway

The synthesis of **5-Tert-butylnonan-5-amine** is accomplished via a one-pot reductive amination reaction. The ketone, 5-nonenone, reacts with the primary amine, tert-butylamine, to form an intermediate imine. This imine is then reduced *in situ* by a reducing agent, such as sodium triacetoxyborohydride, to yield the final tertiary amine product.[3][4]



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Caption: Synthetic pathway for **5-Tert-butylnonan-5-amine**.

Experimental Protocol

This section provides a detailed step-by-step procedure for the synthesis of **5-Tert-butylnonan-5-amine**.

2.1. Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Amount (mmol)	Volume/Mass
5-Nonanone	C ₉ H ₁₈ O	142.24	10	1.42 g
Tert-butylamine	C ₄ H ₁₁ N	73.14	12	1.18 mL
Sodium triacetoxyborohydride	NaBH(OAc) ₃	211.94	15	3.18 g
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	-	50 mL
Acetic Acid (glacial)	CH ₃ COOH	60.05	~1	~0.06 mL
Saturated Sodium Bicarbonate	NaHCO ₃	-	-	50 mL
Brine	NaCl (aq)	-	-	50 mL
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	-	~2 g

2.2. Procedure

- To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nanone (1.42 g, 10 mmol) and dichloromethane (50 mL).
- Add tert-butylamine (1.18 mL, 12 mmol) to the solution.
- Add a catalytic amount of glacial acetic acid (1 drop, ~0.06 mL).
- Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

- In a separate beaker, carefully weigh sodium triacetoxyborohydride (3.18 g, 15 mmol).
Caution: Sodium triacetoxyborohydride is a moisture-sensitive and corrosive reagent. Handle in a fume hood with appropriate personal protective equipment.
- Slowly add the sodium triacetoxyborohydride to the reaction mixture in portions over 15 minutes. The reaction is exothermic, and gas evolution may be observed.
- Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Once the reaction is complete, quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).
- Combine the organic layers and wash with brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **5-Tert-butylnonan-5-amine**.

Caption: Experimental workflow for the synthesis.

Characterization Data (Expected)

The final product, **5-Tert-butylnonan-5-amine**, should be characterized by standard analytical techniques to confirm its identity and purity.

Technique	Expected Results
¹ H NMR	Peaks corresponding to the butyl and tert-butyl groups. The chemical shifts and splitting patterns will be characteristic of the structure.
¹³ C NMR	Signals for all 13 carbon atoms in the molecule, with distinct chemical shifts for the quaternary carbon of the tert-butyl group and the carbon bonded to the nitrogen.
Mass Spec	A molecular ion peak (M ⁺) corresponding to the molecular weight of 5-Tert-butylnonan-5-amine (C ₁₃ H ₂₉ N, MW = 199.38 g/mol). Fragmentation patterns should be consistent with the structure.
Purity (GC)	Greater than 95% purity is expected after purification.

Safety Precautions

- All manipulations should be carried out in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
- Sodium triacetoxyborohydride is corrosive and reacts with water to release flammable gases. Handle with care.
- Tert-butylamine is a flammable and corrosive liquid.
- Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a laboratory setting. The user is solely responsible for all safety precautions and for ensuring that the experiment is conducted in a safe and appropriate manner.

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References

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